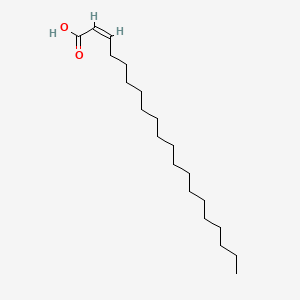

Eicosenoic acid, (Z)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Eicosenoic acid, also known as (Z)-Eicosenoic acid or 11-Eicosenoic acid, is a monounsaturated omega-9 fatty acid . It is found in a variety of plant oils and nuts, particularly jojoba oil . It is also found in small quantities in marine life, including the sponge (Tedania dirhaphis) and goldfish (Carassius auratus) .

Synthesis Analysis

Eicosenoic acid is involved in the production of eicosanoids along the lipoxygenase branches of the eicosanoid pathways . The enzymology for the enzymes involved in this production, with particular emphasis on those derived from arachidonic acid, has been examined . The enzymatic parameters, protocols to measure them, and proposed catalytic mechanisms are presented in detail .Molecular Structure Analysis

The molecular formula of Eicosenoic acid is C20H38O2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Eicosenoic acid is involved in the production of eicosanoids along the lipoxygenase branches of the eicosanoid pathways . The enzymatic parameters, protocols to measure them, and proposed catalytic mechanisms are presented in detail .Physical And Chemical Properties Analysis

Eicosenoic acid has a molecular weight of 310.5145 . Its density is 0.883 g/mL . The melting point ranges from 23 to 24 °C .Wissenschaftliche Forschungsanwendungen

Presence in Plant and Animal Species : (Z)-11-Eicosenoic acid is found in large proportions in the triglycerides and polar lipids of seeds and petals of Tropaeolum majus (Radwan, 1976). It is also a predominant male triacylglycerol fatty acid in the waxmoth, Galleria mellonella (Stanley-Samuelson, 1984).

Immunotherapy and Vaccine Adjuvants : (Z)-11-eicosenol, a major constituent of bee venom, has been studied for its immune stimulatory effects. It has potential use as a vaccine adjuvant, increasing levels of certain cytokines in macrophages (Alqarni et al., 2019).

Cognitive Symptoms and Information Processing : In a study on individuals at ultra-high risk for psychosis, omega-9 eicosenoic acid levels were found to be higher in the cognitively impaired group, suggesting a relationship between membrane fatty acids and cognitive function (Kim et al., 2014).

Role in Diet and Metabolism : Eicosenoic acid, when fed to rats, was deposited in substantial amounts in body fat, indicating its assimilation in mammalian diets (Hopkins et al., 1957).

Microbial Conversion : Sphingobacterium multivorum strains have been shown to convert lesquerolic acid to 14-oxo-11(Z)-eicosenoic acid, representing a potential application in biotechnology (Kuo et al., 2008).

Fatty Acid Composition in Fish : The distribution of cis-eicosenoic acid positional isomers in marine fishes varies by ocean, with the Indian Ocean fishes having a different isomer profile compared to those from the Pacific and Atlantic Oceans (Senarath et al., 2017).

Seed Oils : Eicosenoic acid is a common component of Sapindaceae seed oils, potentially making these oils a good source of 11-eicosenoic acid (Hopkins & Swingle, 1967).

Cardiac Effects in Rats : High intake of eicosenoate led to the accumulation of cardiac fat droplets in rats, indicating a potential impact on heart health (Beare-Rogers et al., 2006).

Wirkmechanismus

Target of Action

Eicosenoic acid, (Z)-, is a type of eicosanoid, which are short-lived derivatives of PUFAs that serve as autocrine and paracrine signaling molecules . The primary targets of eicosenoic acid are enzymes involved in the production of eicosanoids along the lipoxygenase branches of the eicosanoid pathways .

Mode of Action

The interaction of eicosenoic acid with its targets involves the oxidation of PUFAs . This process results in the production of eicosanoids, which are involved in numerous biological roles ranging from homeostasis of blood pressure and blood flow, to the perception of pain, cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states .

Biochemical Pathways

Eicosenoic acid affects the lipoxygenase branches of the eicosanoid pathways . These pathways involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes . The production of these compounds has downstream effects on various biological processes, including inflammation and pain perception .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of pufas, in general, have been studied . PUFAs are typically absorbed in the small intestine and distributed throughout the body. They undergo metabolism primarily in the liver and are excreted through the kidneys .

Result of Action

The action of eicosenoic acid results in the production of eicosanoids, which have various molecular and cellular effects. These include the regulation of blood pressure and blood flow, modulation of pain perception, promotion of cell survival, initiation and resolution of inflammation, and influence on the progression of numerous disease states .

Action Environment

The action, efficacy, and stability of eicosenoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and activity of PUFAs . Additionally, the presence of other compounds, such as enzymes and cofactors, can also influence the action of eicosenoic acid .

Eigenschaften

IUPAC Name |

(Z)-icos-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/b19-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKTURVKRGQNQD-HNENSFHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eicosenoic acid, (Z)- | |

CAS RN |

28933-89-3 |

Source

|

| Record name | Eicosenoic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028933893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxabicyclo[4.1.0]heptane, 1,5,5-trimethyl-](/img/no-structure.png)

![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)